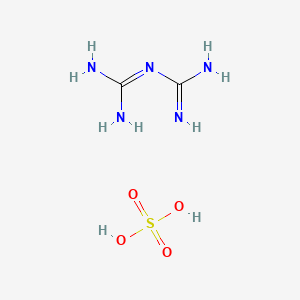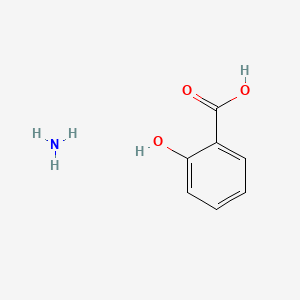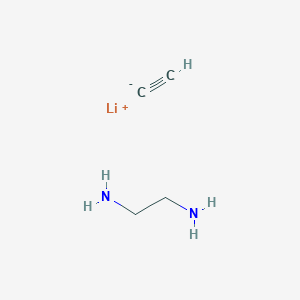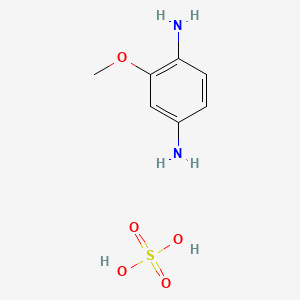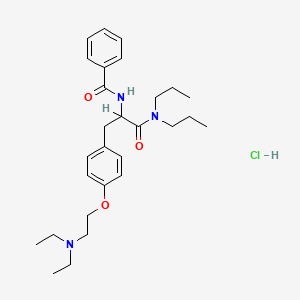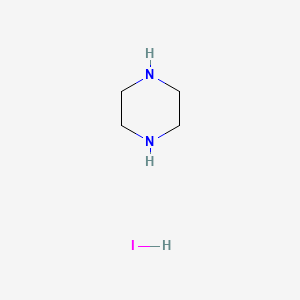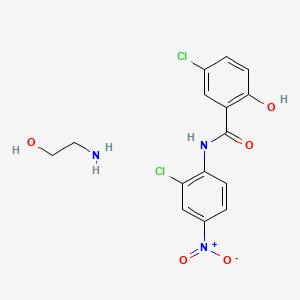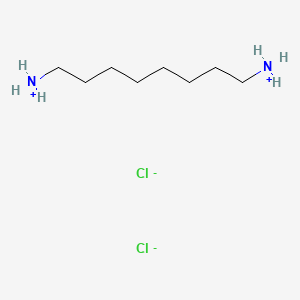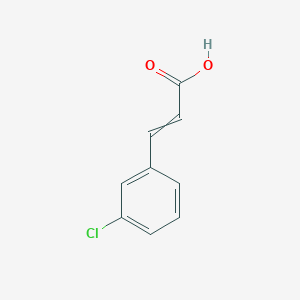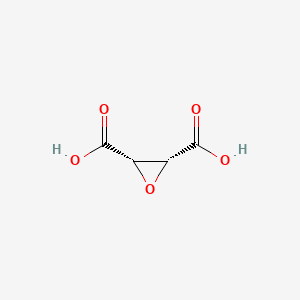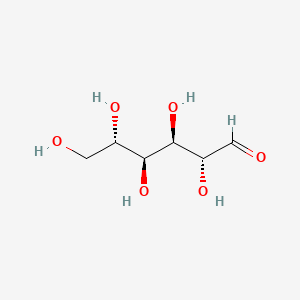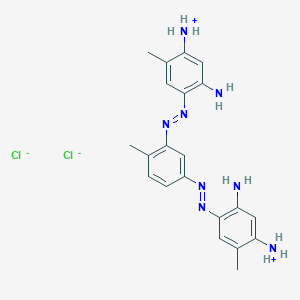
3-(2-氯苯基)丙烯酸
描述
3-(2-Chlorophenyl)acrylic acid is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 182.60 g/mol . The IUPAC name for this compound is 3-(2-chlorophenyl)prop-2-enoic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenyl)acrylic acid consists of two phenyl rings and an acrylic unit . The InChI key for this compound is KJRRTHHNKJBVBO-UHFFFAOYSA-N . The exact mass and the monoisotopic mass of this compound are both 182.0134572 g/mol .Physical And Chemical Properties Analysis
3-(2-Chlorophenyl)acrylic acid has a molecular weight of 182.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area of this compound is 37.3 Ų .科学研究应用
晶体结构分析:Rajnikant 等人 (2012) 的一项研究分析了相关化合物 (Z)-3-(3-氯苯基)-2-苯基丙烯酸的晶体结构,发现由于分子构象的细微差异而存在不同的氢键基序 (Rajnikant 等人,2012).
缓蚀:Baskar 等人 (2014) 合成了光交联聚合物,使用与 3-(2-氯苯基)丙烯酸结构相似的化合物,该化合物充当盐酸介质中低碳钢的有效缓蚀剂 (Baskar 等人,2014).
电化学基因传感器应用:Peng 等人 (2007) 合成了一个功能化的三噻吩单体,具有与 3-(2-氯苯基)丙烯酸相关的未饱和侧链,展示了其在电化学基因传感器中的应用 (Peng 等人,2007).
皮革工业应用:Thamizharasi 等人 (1999) 探索了 4-氯苯基丙烯酸酯与丙烯酸甲酯的共聚,发现在皮革工业中用于生产丙烯酸粘合剂 (Thamizharasi 等人,1999).
光电特性:Fonkem 等人 (2019) 研究了与 3-(2-氯苯基)丙烯酸结构相似的分子的光电特性,突出了其作为非线性光学材料的潜力 (Fonkem 等人,2019).
生物医学应用:Grøndahl 等人 (2005) 描述了丙烯酸在生物聚合物上的聚合物接枝用于组织工程应用,证明了丙烯酸衍生物在生物医学背景下的潜力 (Grøndahl 等人,2005).
安全和危害
属性
IUPAC Name |
3-(2-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRTHHNKJBVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035212 | |
| Record name | 3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)acrylic acid | |
CAS RN |
3752-25-8 | |
| Record name | 2-Chlorocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3752-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

